molecular formula C13H7BrN2O4 B5690669 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole

2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole

Cat. No.: B5690669
M. Wt: 335.11 g/mol
InChI Key: UGFRFEQDUJGGAA-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both benzodioxole and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(1,3-benzodioxol-5-yl)hydrazine with 5-bromo-2-furoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the furyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the furyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a furyl group.

    2-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-1,3,4-oxadiazole: Similar structure but with a thienyl group instead of a furyl group.

    2-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a chlorophenyl group instead of a furyl group.

Uniqueness

The uniqueness of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole lies in the presence of both benzodioxole and furyl groups, which may confer distinct chemical and biological properties. The bromine atom in the furyl group also provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(5-bromofuran-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN2O4/c14-11-4-3-9(19-11)13-16-15-12(20-13)7-1-2-8-10(5-7)18-6-17-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFRFEQDUJGGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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